Antibacterial agent 169
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 169 is a pyrrolamide-type compound known for its potent antibacterial activity. It functions as a GyrB/ParE inhibitor, targeting bacterial enzymes such as gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division . This compound has shown significant efficacy against drug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 169 involves multiple steps, starting with the preparation of the pyrrolamide core. The key steps include:
Formation of the pyrrolamide ring: This is typically achieved through a cyclization reaction involving a suitable amine and an acid chloride.
Functionalization: The pyrrolamide core is then functionalized with various substituents to enhance its antibacterial properties. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 169 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolamide ring, potentially altering its antibacterial activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain substituents, impacting the compound’s stability and efficacy.
Substitution: Common substitution reactions involve replacing hydrogen atoms with halogens or other functional groups to enhance antibacterial properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolamide core, each with potentially different antibacterial activities and properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 169 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of GyrB/ParE inhibition and to develop new antibacterial agents.
Biology: Employed in studies to understand bacterial DNA replication and cell division processes.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Wirkmechanismus
Antibacterial agent 169 exerts its effects by inhibiting the bacterial enzymes gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and relaxation of bacterial DNA, processes critical for DNA replication and cell division. By binding to the GyrB and ParE subunits of these enzymes, this compound prevents the proper functioning of these enzymes, leading to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial gyrase and topoisomerase IV.
Aminocoumarins: Such as novobiocin, which inhibit bacterial gyrase by a different mechanism.
Uniqueness: Antibacterial agent 169 is unique due to its pyrrolamide structure, which provides a different mode of binding and inhibition compared to fluoroquinolones and aminocoumarins. This unique structure allows it to overcome some forms of resistance that affect other classes of antibacterial agents .
Eigenschaften
Molekularformel |
C19H25Cl2N5O3 |
---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
3,4-dichloro-N-[(3S,4R)-1-[6-(2-hydroxypropan-2-yl)pyridazin-3-yl]-3-methoxypiperidin-4-yl]-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25Cl2N5O3/c1-10-15(20)16(21)17(22-10)18(27)23-11-7-8-26(9-12(11)29-4)14-6-5-13(24-25-14)19(2,3)28/h5-6,11-12,22,28H,7-9H2,1-4H3,(H,23,27)/t11-,12+/m1/s1 |
InChI-Schlüssel |
IHPUSMIRNYFREH-NEPJUHHUSA-N |
Isomerische SMILES |
CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
Kanonische SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.